molecular formula C16H12ClNO2 B567441 Ethyl 4-(3-chloro-4-cyanophenyl)benzoate CAS No. 1355248-20-2

Ethyl 4-(3-chloro-4-cyanophenyl)benzoate

Cat. No.: B567441
CAS No.: 1355248-20-2
M. Wt: 285.727
InChI Key: KZGJDGVIUOZFLY-UHFFFAOYSA-N
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Description

Ethyl 4-(3-chloro-4-cyanophenyl)benzoate is an organic compound with the molecular formula C16H12ClNO2 and a molecular weight of 285.725 g/mol . This compound is characterized by the presence of a benzoate ester group, a chloro substituent, and a cyano group on the phenyl ring. It is used in various chemical and industrial applications due to its unique structural properties.

Scientific Research Applications

Ethyl 4-(3-chloro-4-cyanophenyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate typically involves the esterification of 4-(3-chloro-4-cyanophenyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-chloro-4-cyanophenyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Mechanism of Action

The mechanism of action of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The chloro group can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chlorobenzoate
  • Ethyl 4-cyanobenzoate
  • 4-(3-chloro-4-cyanophenyl)benzoic acid

Uniqueness

Ethyl 4-(3-chloro-4-cyanophenyl)benzoate is unique due to the presence of both chloro and cyano groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows for a broader range of applications in various fields .

Properties

IUPAC Name

ethyl 4-(3-chloro-4-cyanophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c1-2-20-16(19)12-5-3-11(4-6-12)13-7-8-14(10-18)15(17)9-13/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGJDGVIUOZFLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742818
Record name Ethyl 3'-chloro-4'-cyano[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355248-20-2
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′-chloro-4′-cyano-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355248-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3'-chloro-4'-cyano[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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